![molecular formula C9H9NO B8084527 (Z,)-Cinnamaldehyde oxime](/img/structure/B8084527.png)
(Z,)-Cinnamaldehyde oxime
Overview
Description
(Z,)-Cinnamaldehyde oxime is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z,)-Cinnamaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z,)-Cinnamaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity : (Z,)-Cinnamaldehyde oxime has been found to inhibit bacterial cell division protein FtsZ, which is crucial for cell division in bacteria like Bacillus cereus and Escherichia coli. This indicates its potential as an antibacterial agent (Domadia et al., 2007).
Cardiovascular Health : It also exhibits protective effects against vascular smooth muscle cells (VSMCs) proliferation and migration induced by oxidized LDL. This suggests its potential utility in treating cardiovascular diseases (Li et al., 2018).
Neuroprotective Effects : (Z,)-Cinnamaldehyde oxime has shown promise in protecting brain oxidative stress, especially in conditions related to metabolic syndrome and aging (Ataie et al., 2019).
Cancer Chemotherapy : It has been explored for its potential in cancer chemotherapy, particularly in inducing apoptosis in cancer cells and affecting cell invasion and metastasis (Hong et al., 2016).
Agricultural Applications : In agricultural research, it's used as a nematicide due to its nematicidal activity. Efficient production methods for (Z,)-Cinnamaldehyde oxime have been developed using engineered Corynebacterium glutamicum (Son et al., 2022).
Food Preservation : It has been applied in food preservation, demonstrating antifungal effects against Aspergillus niger and extending the shelf life of bread (Sun et al., 2020).
Antioxidant Properties : Its antioxidative effects have been observed in protecting pancreatic β-cells from damage in diabetic rats, indicating its potential in diabetes management (Subash-Babu et al., 2014).
Catalytic Applications : (Z,)-Cinnamaldehyde oxime has been used in catalytic processes like the selective hydrogenation of cinnamaldehyde over CeO2–ZrO2-supported Pt catalysts (Bhogeswararao & Srinivas, 2012).
properties
IUPAC Name |
(NE)-N-[(Z)-3-phenylprop-2-enylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4-,10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQDOYIAKHIMAN-WIXOJMCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=N\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z,)-Cinnamaldehyde oxime | |
CAS RN |
20707-70-4 | |
Record name | (Z,)-cinnamaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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